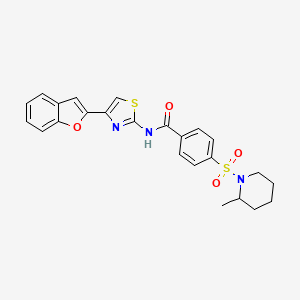![molecular formula C7H12ClNO2 B2507440 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 1955540-92-7](/img/structure/B2507440.png)
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
The preparation of 2-azabicyclo[2.1.1]hexane hydrochloride derivatives involves intricate synthetic routes that allow for the development of novel compounds. For example, Liao et al. (2016) developed a batchwise, multigram preparation technique that focuses on an intramolecular displacement to forge the bicyclic ring system, providing a foundation for further functionalization and derivatization of this scaffold Liao et al., 2016.
Novel Synthesis Approaches
Another research avenue is the exploration of new synthesis methods for the 2-azabicyclo[2.1.1]hexane ring system. Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step Lescop et al., 2001.
Analogue Development for Biological Application
The development of enantiopure analogues of 3-hydroxyproline from 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids demonstrates the potential for bioactive compound development. Avenoza et al. (2002) showcased a synthesis route that offers access to both enantiomers of valuable ketones, which serve as precursors for (-)- and (+)-epibatidine, among other analogues Avenoza et al., 2002.
Modification of Substituents for Receptor Ligands
The modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system opens avenues for creating potential nicotinic acetylcholine receptor ligands. Malpass et al. (2003) explored nucleophilic substitution to construct novel derivatives, demonstrating the versatility of this framework in developing receptor-specific ligands Malpass et al., 2003.
Conformationally Restricted Analogues
Investigations into conformationally restricted nonchiral pipecolic acid analogues provide insight into the synthesis of compounds with predefined three-dimensional structures. Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds, illustrating the application of these structures in creating spatially defined molecules for targeted biological interactions Radchenko et al., 2009.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBUJZHVFABJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

![4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2507365.png)


![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2507373.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)


